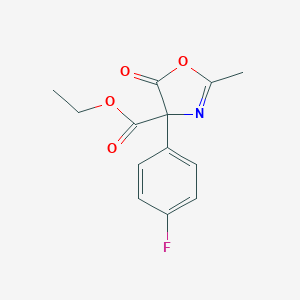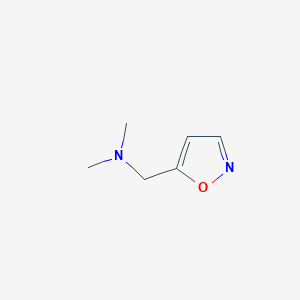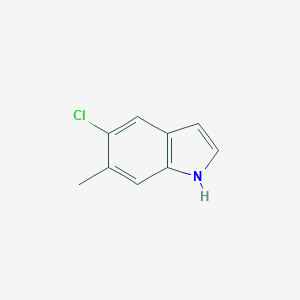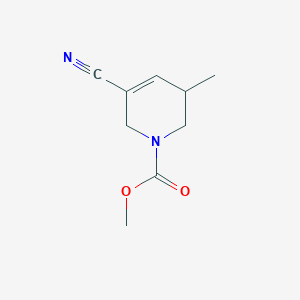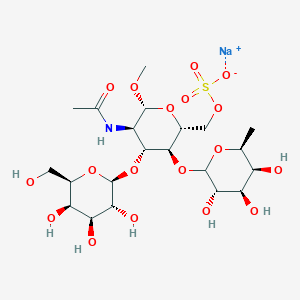
Methyl gfadsg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl glyoxal (MG) is a highly reactive, toxic metabolite that is formed during the breakdown of glucose metabolism. Methyl glyoxal has been implicated in the development of several diseases, including diabetes, neurodegenerative diseases, and cancer. Methyl glyoxal is also a potent mutagen and carcinogen, making it a significant environmental and occupational health concern.
作用機序
Methyl glyoxal reacts with proteins and other biomolecules, such as DNA and lipids, to form advanced glycation end products (AGEs). AGEs are implicated in the pathogenesis of several diseases, including diabetes, neurodegenerative diseases, and cancer. Methyl glyoxal is also a potent mutagen and carcinogen, making it a significant environmental and occupational health concern.
生化学的および生理学的効果
Methyl glyoxal has been shown to have several biochemical and physiological effects. It induces oxidative stress and inflammation, which can lead to cellular damage and dysfunction. Methyl glyoxal also alters the structure and function of proteins, which can lead to the formation of AGEs. AGEs are implicated in the development of several diseases, including diabetes, neurodegenerative diseases, and cancer.
実験室実験の利点と制限
Methyl glyoxal is a useful tool for studying the mechanisms of glycation and protein modification. It is also a useful tool for studying the effects of oxidative stress and inflammation on cellular function. However, methyl glyoxal is highly reactive and toxic, making it challenging to work with in the laboratory.
将来の方向性
Future research on methyl glyoxal should focus on developing new methods for studying its effects on cellular function and disease development. New techniques for detecting and quantifying methyl glyoxal and AGEs in biological samples should also be developed. Additionally, more research is needed to understand the role of methyl glyoxal in the development of specific diseases, such as diabetes, neurodegenerative diseases, and cancer.
合成法
Methyl glyoxal is synthesized by the oxidation of dihydroxyacetone phosphate (DHAP), which is an intermediate in the glycolytic pathway. The reaction is catalyzed by the enzyme methylglyoxal synthase (Methyl gfadsgS) and requires the cofactor glutathione. The reaction produces methyl glyoxal and reduced glutathione.
科学的研究の応用
Methyl glyoxal has been widely studied in the field of biochemistry and molecular biology. It is used as a model compound to study the mechanisms of glycation and protein modification. Methyl glyoxal is also a useful tool for studying the effects of oxidative stress and inflammation on cellular function.
特性
CAS番号 |
162330-32-7 |
|---|---|
製品名 |
Methyl gfadsg |
分子式 |
C21H36NNaO18S |
分子量 |
645.6 g/mol |
IUPAC名 |
sodium;[(2R,3S,4R,5R,6R)-5-acetamido-6-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C21H37NO18S.Na/c1-6-11(25)13(27)15(29)20(36-6)39-17-9(5-35-41(31,32)33)38-19(34-3)10(22-7(2)24)18(17)40-21-16(30)14(28)12(26)8(4-23)37-21;/h6,8-21,23,25-30H,4-5H2,1-3H3,(H,22,24)(H,31,32,33);/q;+1/p-1/t6-,8+,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19+,20?,21-;/m0./s1 |
InChIキー |
INIIUSWZEGQLNG-PBJYBBQPSA-M |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+] |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+] |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+] |
同義語 |
methyl GFADSG methyl O-galactopyranosyl-1-3-O-(fucopyranosyl-1-4)-2-acetamido-2-deoxy-6-O-sulfoglucopyranoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



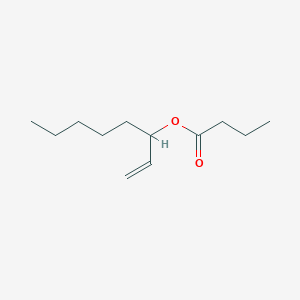
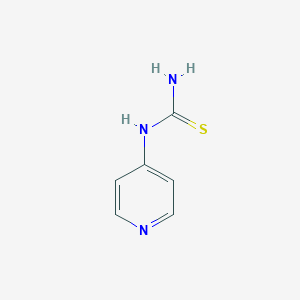

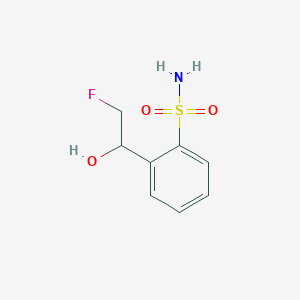

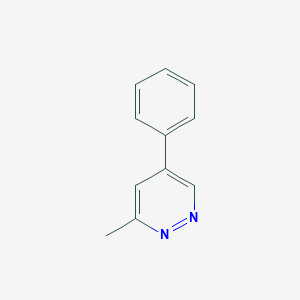
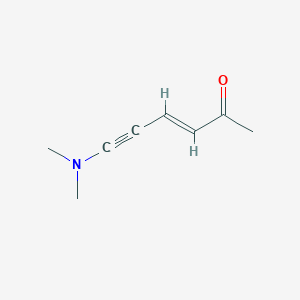


![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)
